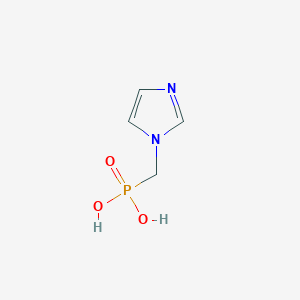
1-(1-Naphthyl)ethyl isocyanate
Overview
Description
1-(1-Naphthyl)ethyl isocyanate is an organic compound with the molecular formula C13H11NO. It is a derivative of isocyanate, characterized by the presence of a naphthyl group attached to an ethyl isocyanate moiety. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 1-(1-Naphthyl)ethyl isocyanate typically involves the reaction of 1-(1-naphthyl)ethylamine with phosgene or triphosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
[ \text{C}{10}\text{H}{7}\text{CH}(\text{CH}_3)\text{NH}2 + \text{COCl}2 \rightarrow \text{C}{10}\text{H}{7}\text{CH}(\text{CH}_3)\text{NCO} + 2\text{HCl} ]
Industrial production methods may involve the use of alternative reagents to minimize the hazards associated with phosgene. For instance, triphosgene, a safer solid alternative, can be used to achieve the same transformation.
Chemical Reactions Analysis
1-(1-Naphthyl)ethyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates. Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 1-(1-naphthyl)ethylamine and carbon dioxide.
Polymerization: It can participate in polymerization reactions to form polyurethanes when reacted with polyols.
The major products formed from these reactions depend on the specific nucleophile and reaction conditions used.
Scientific Research Applications
1-(1-Naphthyl)ethyl isocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives, including ureas and carbamates.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The reactivity of 1-(1-Naphthyl)ethyl isocyanate is primarily due to the electrophilic nature of the isocyanate group. This group readily reacts with nucleophiles, leading to the formation of stable adducts. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and the reaction environment.
Comparison with Similar Compounds
1-(1-Naphthyl)ethyl isocyanate can be compared with other isocyanates, such as:
Phenyl isocyanate: Similar in reactivity but lacks the naphthyl group, leading to different steric and electronic properties.
Benzyl isocyanate: Contains a benzyl group instead of a naphthyl group, resulting in different reactivity and applications.
2-Naphthyl isocyanate: Similar structure but with the isocyanate group attached to the 2-position of the naphthyl ring, leading to different chemical behavior.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other isocyanates.
Properties
IUPAC Name |
1-(1-isocyanatoethyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONOHGQPZFXJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88442-63-1 | |
| Record name | 1-(1-isocyanatoethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene](/img/structure/B3195031.png)


![2-(1h-[1,2,3]Triazol-4-yl)pyridine](/img/structure/B3195058.png)






![1H-[1,2,3]Triazole-4-carbothioic acid amide](/img/structure/B3195103.png)
